2-(3-溴苯基)-N-叔丁基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

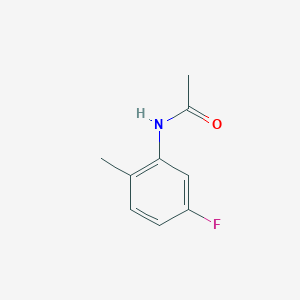

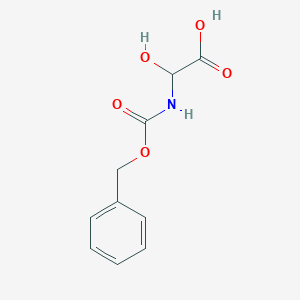

2-(3-bromophenyl)-N-tert-butylacetamide is a chemical compound that is part of a broader class of organic compounds known as acetamides. These compounds are characterized by an acetyl group (derived from acetic acid) attached to a nitrogen atom. Although the specific compound 2-(3-bromophenyl)-N-tert-butylacetamide is not directly discussed in the provided papers, the related chemistry and synthesis methods can give insights into its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of related bromoacetamide derivatives is described in the first paper, where 1-bromo-2-amino-3-butene derivatives are synthesized from homoallylic trichloroacetimidates through a domino bromo-cyclization and elimination pathway . This method involves heating the substrates with N-bromoacetamide in DMF, which could potentially be adapted for the synthesis of 2-(3-bromophenyl)-N-tert-butylacetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry, as demonstrated in the third paper . These techniques would be essential in analyzing the structure of 2-(3-bromophenyl)-N-tert-butylacetamide, ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

The reactivity of bromoacetamide derivatives can be inferred from the second paper, where tert-butyl 2-(trifluoroacetylamino) carboxylates are chemoselectively hydrolyzed to tert-butyl 2-amino carboxylates . This indicates that bromoacetamide compounds can undergo selective reactions under certain conditions, which could be relevant for further functionalization of 2-(3-bromophenyl)-N-tert-butylacetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-bromophenyl)-N-tert-butylacetamide would likely include moderate stability and reactivity due to the presence of the bromo and acetamide functional groups. The compound's solubility, melting point, and other physical properties would need to be determined experimentally. The papers provided do not directly discuss these properties for the specific compound , but general trends in acetamide chemistry suggest that it would have typical properties for a brominated aromatic acetamide .

科学研究应用

-

2-(3-Bromophenyl)imidazo[2,1-b]oxazole

- Application : This compound is synthesized via a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide .

- Method : The reaction is carried out in the presence of potassium carbonate as a base and dimethylformamide as a solvent .

- Results : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

-

2-(3-Bromobenzylidene)malononitrile

- Application : This compound is used as a building block in the synthesis of more complex organic molecules.

- Method : Its reactive cyano groups can participate in various reactions, such as Knoevenagel condensation and Michael addition, allowing for the formation of new carbon-carbon bonds.

安全和危害

未来方向

属性

IUPAC Name |

2-(3-bromophenyl)-N-tert-butylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-12(2,3)14-11(15)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYMAMMCRGZMPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393632 |

Source

|

| Record name | 2-(3-bromophenyl)-N-tert-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-bromophenyl)-N-tert-butylacetamide | |

CAS RN |

883801-90-9 |

Source

|

| Record name | 2-(3-bromophenyl)-N-tert-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)